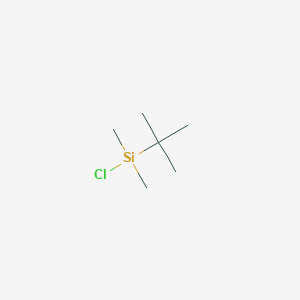

Tert-butyldimethylsilyl chloride

Description

Properties

IUPAC Name |

tert-butyl-chloro-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClSi/c1-6(2,3)8(4,5)7/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNZYOJHNLTNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4038843 | |

| Record name | Chloro(1,1-dimethylethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic solid; [Merck Index] White crystals with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | tert-Butyldimethylchlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18162-48-6 | |

| Record name | tert-Butyldimethylsilyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18162-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butyldimethylchlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018162486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chloro(1,1-dimethylethyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(1,1-dimethylethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylchlorodimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLDIMETHYLCHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/550OPF5Z9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is Tert-butyldimethylsilyl chloride used for in organic chemistry?

An In-depth Technical Guide to Tert-butyldimethylsilyl Chloride in Organic Chemistry

Introduction

Tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl) is an organosilicon compound with the chemical formula (CH₃)₃CSi(CH₃)₂Cl.[1][2] It is a cornerstone reagent in modern organic synthesis, primarily utilized for the introduction of the tert-butyldimethylsilyl (TBDMS or TBS) protecting group. In multi-step syntheses of complex molecules, such as natural products and pharmaceuticals, it is often necessary to temporarily mask reactive functional groups to prevent unwanted side reactions.[3] The hydroxyl group (-OH) in alcohols is one of the most common and reactive functionalities that requires such protection.[4]

TBDMSCl is widely favored for this purpose due to the ease of formation of the resulting TBDMS ether, its notable stability across a wide range of reaction conditions, and the variety of mild methods available for its subsequent removal.[4][5] This guide provides a comprehensive overview of the applications, mechanisms, stability, and experimental protocols associated with the use of TBDMSCl for professionals in research and drug development.

Core Application: Protection of Hydroxyl Groups

The primary role of TBDMSCl is to convert alcohols into tert-butyldimethylsilyl ethers.[5][6] This transformation is crucial because the acidic proton of a hydroxyl group is incompatible with numerous reagents, including organometallics (like Grignard reagents), strong bases, and various reducing and oxidizing agents.[7][3] By "capping" the hydroxyl group as a TBDMS ether, its reactivity is effectively masked, allowing transformations to be performed on other parts of the molecule.[8]

The protection reaction is typically carried out by treating the alcohol with TBDMSCl in the presence of a base.[7] Imidazole (B134444) is a particularly effective catalyst and base for this reaction, often conducted in an aprotic polar solvent like dimethylformamide (DMF).[9][10] Other bases such as triethylamine (B128534) may also be used.[5]

Mechanism of Silylation

The formation of a TBDMS ether is a nucleophilic substitution-like reaction at the silicon atom. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon atom of TBDMSCl, while the chloride ion serves as the leaving group.[7][5] The base, typically imidazole, facilitates the reaction, potentially by forming a highly reactive silyl-imidazolium intermediate which then silylates the alcohol.[9]

Chemoselectivity in Protection

A significant advantage of TBDMSCl is its ability to selectively protect sterically unhindered hydroxyl groups.[4] Due to the steric bulk of the tert-butyl group, TBDMSCl reacts much faster with primary alcohols than with more sterically congested secondary and tertiary alcohols.[4][8] This pronounced chemoselectivity allows for the differentiation of multiple hydroxyl groups within the same molecule by carefully controlling reaction conditions.[1][4]

Stability of the TBDMS Protecting Group

The TBDMS group is valued for its robustness. TBDMS ethers are significantly more stable than simpler silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) ethers, primarily due to the steric hindrance provided by the tert-butyl group which shields the Si-O bond from hydrolysis.[8][11] This stability allows the TBDMS group to withstand a broad spectrum of synthetic conditions.

General Stability Profile of TBDMS Ethers:

-

Stable to: Aqueous bases, organometallic reagents (e.g., Grignard, organolithiums), many oxidizing agents, and some reducing agents.[3][5]

-

Labile to: Fluoride (B91410) ion sources and acidic conditions.[5][12]

The stability of silyl ethers generally increases with the steric bulk of the substituents on the silicon atom.

| Silyl Group | Abbreviation | Relative Stability to Acid Hydrolysis |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| Tert-butyldimethylsilyl | TBDMS / TBS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| Tert-butyldiphenylsilyl | TBDPS | 5,000,000 |

| Data reflects the general trend of stability increasing with steric bulk. Relative rates can vary with specific substrates and conditions.[9][13] |

Deprotection Strategies

The removal of the TBDMS group, or desilylation, is most commonly achieved using a source of fluoride ions.[5][8] The high affinity of silicon for fluoride (the Si-F bond is one of the strongest single bonds) is the driving force for this reaction.[12]

| Reagent | Abbreviation | Typical Conditions | Notes |

| Tetrabutylammonium (B224687) fluoride | TBAF | THF, 0 °C to RT | Most common and generally mild method.[5] |

| Hydrofluoric acid | HF | Acetonitrile (MeCN) or Pyridine | Effective but highly corrosive and toxic; often used as HF-Pyridine complex.[5] |

| Acetic Acid | AcOH | THF/H₂O | Cleavage under acidic conditions; slower than fluoride-based methods.[12] |

| Stannous chloride | SnCl₂·2H₂O | Ethanol or Water, Reflux | A method for deprotection under various conditions, including microwave irradiation. |

| Copper(II) chloride dihydrate | CuCl₂·2H₂O | Acetone/H₂O, Reflux | Catalytic method for cleavage in a nearly neutral solution.[14] |

| N-Iodosuccinimide | NIS | Methanol, Catalytic amount | Allows for chemoselective deprotection of alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers.[15] |

Experimental Protocols

Protocol 1: General Procedure for Protection of a Primary Alcohol

-

Preparation: Dissolve the alcohol (1.0 equivalent) and imidazole (2.0-2.5 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: Add tert-butyldimethylsilyl chloride (1.1-1.5 equivalents) portion-wise to the solution at room temperature.[10]

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography if necessary.

Protocol 2: General Procedure for Deprotection using TBAF

-

Preparation: Dissolve the TBDMS-protected alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Addition of Reagent: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or water. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting alcohol by silica gel column chromatography.[4]

Conclusion

Tert-butyldimethylsilyl chloride is an indispensable reagent in organic synthesis for the protection of hydroxyl groups. The resulting TBDMS ethers exhibit a favorable balance of stability and reactivity, being robust enough to withstand a wide array of synthetic transformations while being readily cleavable under mild and specific conditions.[1] The steric bulk of the TBDMS group also allows for high chemoselectivity, enabling the selective protection of primary alcohols.[4] A thorough understanding of the principles and protocols outlined in this guide empowers researchers to effectively leverage the capabilities of TBDMSCl, streamlining synthetic strategies and facilitating the construction of complex molecular architectures.[1]

References

- 1. tert-Butyldimethylsilyl Chloride: 3 Powerful Protection Uses [ketonepharma.com]

- 2. grokipedia.com [grokipedia.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. zxchem.com [zxchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. total-synthesis.com [total-synthesis.com]

- 10. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

The Shielding Effect: A Technical Guide to Tert-butyldimethylsilyl Chloride in Alcohol Protection

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic protection of functional groups is paramount to achieving desired molecular architectures. Among the arsenal (B13267) of protecting groups for alcohols, the tert-butyldimethylsilyl (TBDMS) group stands out for its robustness, ease of installation, and selective removal. This technical guide delves into the core mechanism of action of tert-butyldimethylsilyl chloride (TBDMSCl) in alcohol protection, providing detailed experimental protocols and quantitative data to aid researchers in its effective application.

The Mechanism of Silylation: A Tale of Steric Hindrance and Nucleophilic Attack

The protection of an alcohol using TBDMSCl is a nucleophilic substitution reaction at the silicon atom.[1][2] The reaction is typically facilitated by a base, most commonly imidazole (B134444), in an aprotic solvent such as N,N-dimethylformamide (DMF).[3][4]

The mechanism proceeds through the following key steps:

-

Activation of TBDMSCl: Imidazole, a nucleophilic base, attacks the electrophilic silicon atom of TBDMSCl. This forms a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole.[3] This intermediate is more susceptible to nucleophilic attack by the alcohol than TBDMSCl itself.

-

Deprotonation of the Alcohol: A second equivalent of imidazole acts as a base, deprotonating the alcohol to form an alkoxide. This enhances the nucleophilicity of the oxygen atom.

-

Nucleophilic Attack: The resulting alkoxide attacks the silicon atom of the activated silylating agent, displacing the imidazole leaving group and forming the stable tert-butyldimethylsilyl (TBDMS) ether.[1][2] The formation of the strong silicon-oxygen bond is a significant driving force for the reaction.

The remarkable selectivity of TBDMSCl for primary alcohols over secondary and tertiary alcohols is primarily governed by steric hindrance.[2][5] The bulky tert-butyl group on the silicon atom significantly impedes the approach of the silylating agent to more sterically congested hydroxyl groups.[5] This allows for the selective protection of less hindered primary alcohols, a critical feature in the synthesis of complex molecules with multiple hydroxyl functionalities.

Quantitative Data on TBDMSCl Protection of Alcohols

The efficiency of the TBDMSCl protection reaction is influenced by the substrate, solvent, base, and reaction conditions. The following table summarizes typical reaction conditions and yields for the silylation of various alcohols.

| Substrate | TBDMSCl (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Butanol | 1.1 | Imidazole (2.2) | DMF | Room Temp | 4 | >95 | [5] |

| Benzyl Alcohol | 1.1 | Imidazole (2.2) | DMF | Room Temp | 3 | >98 | [5] |

| 1,4-Butanediol (mono-protection) | 1.1 | Imidazole (2.2) | DMF | 0 to Room Temp | 6 | ~85 | [5] |

| 1-Octanol | 1.2 | Imidazole (2.5) | CH₂Cl₂ | Room Temp | 5 | >95 | [5] |

| Diol (Primary & Secondary) | 1.0 | Imidazole (2.2) | DMF | Room Temp | 2-6 | Not Specified | [5] |

Experimental Protocols

Protocol 1: Selective Protection of a Primary Alcohol

This protocol outlines a general procedure for the selective silylation of a primary alcohol in the presence of a secondary alcohol.[5]

Materials:

-

Substrate containing a primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)[6]

-

Imidazole (2.5 eq)[6]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether (or other suitable organic solvent)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of the alcohol (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq).[6]

-

Addition of TBDMSCl: Add TBDMSCl (1.2 eq) portion-wise to the solution at room temperature. For enhanced selectivity, the reaction mixture can be cooled to 0 °C before the addition of TBDMSCl.[6]

-

Reaction Monitoring: Stir the reaction at room temperature (or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[6]

-

Work-up: Upon completion, quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.[6]

-

Extraction: Extract the aqueous mixture with diethyl ether.

-

Washing: Wash the combined organic layers with water and then brine to remove residual DMF and imidazole.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate (B1210297) in hexanes, to yield the pure TBDMS-protected alcohol.[6]

Protocol 2: Deprotection of a TBDMS Ether using TBAF

This protocol provides a standard method for the cleavage of a TBDMS ether.[5]

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (B91410) (TBAF) solution (1.0 M in THF, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Diethyl ether (or other suitable organic solvent)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.

-

Addition of TBAF: Add the TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC. The deprotection is typically complete within 1-2 hours.[5]

-

Work-up: Once the reaction is complete, quench by adding water.

-

Extraction: Extract the aqueous mixture with diethyl ether.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting alcohol by silica gel column chromatography if necessary.

Visualizing the Process: Signaling Pathways and Workflows

To further elucidate the mechanism and experimental procedure, the following diagrams have been generated using the DOT language.

References

The Cornerstone of Hydroxyl Protection: An In-depth Technical Guide to TBDMSCl in Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount. Among the arsenal (B13267) of protecting groups available to the modern chemist, the tert-butyldimethylsilyl (TBS) group, introduced via its chloride precursor, tert-butyldimethylsilyl chloride (TBDMSCl), stands as a pillar of reliability and versatility. This technical guide provides a comprehensive overview of the physical and chemical properties of TBDMSCl, detailed experimental protocols for its use, and an exploration of its reactivity and selectivity, empowering researchers to leverage this essential tool in their synthetic endeavors.

Core Properties of TBDMSCl

TBDMSCl, a white crystalline solid with a characteristic pungent odor, is a cornerstone reagent for the protection of hydroxyl groups.[1] Its utility is rooted in the steric bulk imparted by the tert-butyl group, which confers significantly greater stability to the resulting silyl (B83357) ether compared to less hindered silylating agents like trimethylsilyl (B98337) chloride (TMSCl).[2] This enhanced stability allows for a broader range of reaction conditions to be employed in subsequent synthetic steps without premature deprotection.

Physical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of both TBDMSCl and the resulting TBDMS ethers is critical for reaction monitoring and product characterization. The following tables summarize key quantitative data for TBDMSCl and a representative TBDMS-protected primary alcohol.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅ClSi | [1] |

| Molecular Weight | 150.72 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 87-91 °C | [1] |

| Boiling Point | 125-127 °C (at 760 mmHg) | [1] |

| Density | 0.87 g/cm³ at 25°C | [1] |

| Solubility | Miscible with THF, dichloromethane, and hexane | [1] |

Table 1: Physical Properties of TBDMSCl

| Spectroscopic Data | TBDMSCl | Representative TBDMS-Protected Primary Alcohol | Reference(s) |

| ¹H NMR (CDCl₃, δ ppm) | ~0.4 (s, 6H, Si-(CH₃)₂), ~0.9 (s, 9H, C-(CH₃)₃) | ~0.0 (s, 6H, Si-(CH₃)₂), ~0.9 (s, 9H, C-(CH₃)₃), ~3.6 (t, 2H, -CH₂-O) | [3][4][5] |

| ¹³C NMR (CDCl₃, δ ppm) | ~-2.0 (Si-CH₃), ~19.0 (C-(CH₃)₃), ~26.0 (C-(CH₃)₃) | ~-5.0 (Si-CH₃), ~18.0 (C-(CH₃)₃), ~26.0 (C-(CH₃)₃), ~62.0 (-CH₂-O) | [4][5][6] |

| IR (cm⁻¹) | ~2950 (C-H stretch), ~1250 (Si-CH₃ bend), ~840 (Si-C stretch) | ~2950 (C-H stretch), ~1250 (Si-CH₃ bend), ~1100 (Si-O-C stretch), ~840 (Si-C stretch) | [2][7][8] |

Table 2: Spectroscopic Data for TBDMSCl and a TBDMS-Protected Primary Alcohol

Reactivity and Selectivity in Synthesis

The synthetic utility of TBDMSCl is defined by its reactivity profile. The silicon-chlorine bond is susceptible to nucleophilic attack by alcohols, forming a stable silicon-oxygen bond. This reaction is typically facilitated by a base, such as imidazole (B134444), which acts as a catalyst and scavenges the HCl byproduct.

One of the most powerful features of TBDMSCl is its chemoselectivity. Due to its significant steric hindrance, it reacts preferentially with less sterically encumbered hydroxyl groups. This allows for the selective protection of primary alcohols in the presence of secondary and tertiary alcohols, a crucial strategy in the synthesis of complex polyhydroxylated molecules.

Experimental Protocols

The successful implementation of TBDMS protection and deprotection requires careful attention to experimental detail. The following protocols provide a generalized methodology for these key transformations.

Protection of a Primary Alcohol with TBDMSCl

This procedure details the standard method for the silylation of a primary alcohol using TBDMSCl and imidazole in DMF.

Materials:

-

Primary alcohol (1.0 eq)

-

TBDMSCl (1.1 - 1.5 eq)

-

Imidazole (2.0 - 2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol and imidazole in anhydrous DMF.

-

To this stirred solution, add TBDMSCl portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water or a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts and wash with water and then brine to remove residual DMF and imidazole.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a mixture of hexanes and ethyl acetate as the eluent.

Deprotection of a TBDMS Ether

The cleavage of a TBDMS ether is most commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium (B1175870) chloride solution or water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The deprotection is usually complete within 1-4 hours.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous ammonium chloride solution or water.

-

Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography on silica gel if necessary.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction pathway for TBDMS protection and a typical experimental workflow.

Caption: Mechanism of TBDMS Protection of an Alcohol.

Caption: General Experimental Workflow for TBDMS Protection.

Conclusion

TBDMSCl is an indispensable tool in modern organic synthesis, offering a robust and selective method for the protection of hydroxyl groups. Its favorable physical properties, well-defined reactivity, and the wealth of established protocols for its application and removal make it a reliable choice for researchers in academia and industry alike. A comprehensive understanding of its characteristics, as outlined in this guide, is essential for its effective implementation in the synthesis of complex molecules and the development of novel therapeutics.

References

- 1. tert-Butyldimethylsilyl chloride | C6H15ClSi | CID 28928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. westmont.edu [westmont.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. tert-Butyldimethylsilyl chloride(18162-48-6) IR Spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of Imidazole in Tert-butyldimethylsilyl Chloride Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling complex molecular transformations with precision and control. Among the myriad of protecting groups, the tert-butyldimethylsilyl (TBS) group stands out for its versatility, robustness, and predictable reactivity. The efficient introduction of the TBS group is frequently accomplished using tert-butyldimethylsilyl chloride (TBSCl), a reaction in which imidazole (B134444) plays a critical and multifaceted role. This in-depth technical guide elucidates the core functions of imidazole in TBSCl reactions, detailing its mechanistic contributions, providing quantitative data on reaction performance, and offering comprehensive experimental protocols.

Introduction

The selective masking of reactive functional groups is a fundamental strategy in the synthesis of complex organic molecules, particularly in the realm of drug development where intricate structures are commonplace. The tert-butyldimethylsilyl (TBS) ether has emerged as one of the most widely utilized protecting groups for alcohols due to its favorable balance of stability and ease of cleavage.[1] The seminal work of E.J. Corey established a highly effective protocol for the silylation of alcohols using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole and a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[2] This guide will delve into the critical role of imidazole in this transformation, exploring its dual functionality as both a base and a nucleophilic catalyst that significantly accelerates the rate of silylation.

The Mechanistic Role of Imidazole

Imidazole's efficacy in promoting the silylation of alcohols with TBSCl stems from its ability to act through two primary mechanistic pathways: nucleophilic catalysis and general base catalysis.

Nucleophilic Catalysis Pathway

The predominant and most widely accepted mechanism involves imidazole acting as a nucleophilic catalyst. In this pathway, imidazole initially attacks the electrophilic silicon atom of TBSCl, displacing the chloride ion to form a highly reactive N-(tert-butyldimethylsilyl)imidazolium chloride intermediate. This intermediate is a significantly more potent silylating agent than TBSCl itself. The alcohol then attacks the activated silicon center of the imidazolium (B1220033) salt, leading to the formation of the desired TBS ether and regenerating imidazole, which can then re-enter the catalytic cycle. The imidazolium hydrochloride salt is also formed as a byproduct.[1]

General Base Catalysis Pathway

Alternatively, imidazole can function as a general base, deprotonating the alcohol to form a more nucleophilic alkoxide. This alkoxide then directly attacks TBSCl to furnish the TBS ether. While this pathway is plausible, the observed reaction rates are generally better explained by the nucleophilic catalysis mechanism, which proceeds through the highly activated silyl-imidazolium intermediate. In practice, both mechanisms may operate concurrently, with their relative contributions depending on the specific reaction conditions and the nature of the alcohol substrate.

Quantitative Data on Silylation Reactions

The choice of base and the nature of the alcohol substrate significantly impact the efficiency of TBS protection. The following tables summarize quantitative data on reaction yields and conditions.

Comparison of Imidazole with Other Bases

Imidazole is often compared with other bases such as 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine (B128534) (TEA) for promoting silylation reactions. While DMAP is a more powerful nucleophilic catalyst, imidazole offers a good balance of reactivity and cost-effectiveness.[3] Triethylamine primarily acts as a general base.

| Base/Catalyst | Substrate | Solvent | Conditions | Yield (%) | Reference |

| Imidazole | Secondary Alcohol | DMF | RT, 12-24 h | High | [4] |

| DMAP/Et₃N | Unsymmetric 1,2-diol | CH₂Cl₂ | RT | 95% (mono-silylation) | [5] |

| Imidazole | Unsymmetric 1,2-diol | DMF | RT | 59% (mono-silylation) | [5] |

Table 1: Comparison of Imidazole and DMAP in the Silylation of an Unsymmetric Diol.

Selectivity for Primary vs. Secondary Alcohols

The bulky nature of the tert-butyldimethylsilyl group imparts a high degree of steric hindrance, leading to a pronounced selectivity for the silylation of less sterically encumbered primary alcohols over secondary and tertiary alcohols.[6]

| Substrate | Reagents | Conditions | Product Distribution (Primary:Secondary) | Total Yield (%) |

| 1,2-Propanediol | 1.1 eq. TBSCl, 2.2 eq. Imidazole, DMF | 0 °C to RT | >95:5 | ~85 (mono-protected) |

| 1,3-Butanediol | 1.1 eq. TBSCl, 2.2 eq. Imidazole, DMF | RT | >90:10 | High |

Table 2: Illustrative Selectivity in the Silylation of Diols. (Note: Data is representative and may vary based on specific experimental conditions).

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the protection of primary and secondary alcohols using the TBSCl/imidazole system.

Protocol 1: Silylation of a Primary Alcohol

Materials:

-

Primary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv)

-

Imidazole (2.2 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the primary alcohol.

-

Dissolve the alcohol in anhydrous DMF (typically 0.1-0.5 M concentration).

-

Add imidazole to the solution and stir until fully dissolved.

-

Add TBSCl portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine to remove DMF and imidazole salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Silylation of a Sterically Hindered Secondary Alcohol

For more sterically hindered alcohols, the reaction may require more forcing conditions.[4]

Modifications to Protocol 1:

-

Temperature: The reaction mixture may be gently heated to 40-50 °C to increase the reaction rate.[4]

-

Reagent Equivalents: The equivalents of TBSCl and imidazole may be increased (e.g., 1.5 eq. TBSCl and 3.0 eq. imidazole).

-

Reaction Time: The reaction time will likely be longer, potentially 24-48 hours. Close monitoring by TLC is crucial.

-

Alternative Reagents: For extremely hindered alcohols where TBSCl/imidazole fails, more reactive silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) with a non-nucleophilic base like 2,6-lutidine may be necessary.[1]

Side Reactions and Troubleshooting

While generally a robust and high-yielding reaction, several side reactions and issues can arise.

Silyl Group Migration

Under basic or acidic conditions, the TBS group can migrate between hydroxyl groups, particularly in 1,2- and 1,3-diols.[4][7] This intramolecular rearrangement is often promoted by the presence of a base like imidazole, especially with prolonged reaction times or elevated temperatures.[8] To minimize migration, it is advisable to use the minimum necessary reaction time and temperature and to carefully monitor the reaction progress.

Troubleshooting Low Yields

Low yields in TBS protection reactions can often be attributed to several factors:

-

Moisture: TBSCl is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

-

Purity of Reagents: The purity of the alcohol, TBSCl, and imidazole is critical. Impurities can lead to side reactions.

-

Incomplete Reaction: For hindered alcohols, the reaction may be slow. Consider increasing the temperature or reaction time.

-

Work-up Issues: The product may be partially soluble in the aqueous phase, especially if the starting alcohol is very polar. Thorough extraction is necessary.

| Issue | Potential Cause | Suggested Solution |

| Low or no reaction | Inactive TBSCl (hydrolyzed) | Use fresh, high-purity TBSCl. |

| Wet solvent or glassware | Use anhydrous solvent and flame-dried glassware. | |

| Multiple spots on TLC | Incomplete reaction | Increase reaction time or temperature. |

| Silyl group migration | Minimize reaction time and temperature. | |

| Low isolated yield | Product loss during work-up | Perform thorough extractions; consider back-extraction of the aqueous layer. |

Table 3: Troubleshooting Guide for TBS Protection Reactions.

Conclusion

Imidazole plays a vital and multifaceted role in the tert-butyldimethylsilylation of alcohols. Its ability to act as a potent nucleophilic catalyst, forming a highly reactive silyl-imidazolium intermediate, dramatically accelerates the rate of silylation, making the Corey protocol a cornerstone of modern organic synthesis. By understanding the underlying mechanisms, optimizing reaction conditions, and being cognizant of potential side reactions, researchers can effectively utilize this powerful tool for the selective protection of hydroxyl groups in the synthesis of complex molecules critical to drug discovery and development.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. benchchem.com [benchchem.com]

- 7. Imidazole-promoted 1,4-migration of the tert-butyldiphenylsilyl group: influence on the selectivity control of the silylation reactions of carbohydrate OH groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Bulwark of Synthesis: A Technical Guide to the Steric Hindrance Effects of the Tert-Butyl Group in TBDMS Ethers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving complex molecular architectures. Among the arsenal (B13267) of protecting groups for hydroxyl moieties, tert-butyldimethylsilyl (TBDMS) ethers have emerged as a cornerstone, largely due to the profound steric influence of the tert-butyl group. This technical guide provides an in-depth exploration of the steric hindrance effects of the tert-butyl group in TBDMS ethers, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing the full potential of this versatile protecting group.

Core Principles: The Dominance of Steric Hindrance

The defining characteristic of the TBDMS group is the substantial steric bulk imparted by the tert-butyl substituent in close proximity to the silicon atom.[1] This steric shield is the primary determinant of the stability and reactivity of TBDMS ethers, setting them apart from less hindered silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) ethers. The bulky tert-butyl group effectively hinders the approach of nucleophiles and electrophiles to the silicon-oxygen bond, rendering TBDMS ethers significantly more robust under a variety of reaction conditions.[1][2]

The consequence of this steric hindrance is a dramatic increase in hydrolytic stability. The tert-butyldimethylsilyloxy group is approximately 10,000 to 20,000 times more stable towards hydrolysis than the trimethylsilyloxy group.[1][3] This remarkable stability allows for the selective manipulation of other functional groups within a molecule without premature cleavage of the TBDMS ether, a critical advantage in complex syntheses.

Quantitative Comparison of Silyl Ether Stability

The stability of various silyl ethers is not merely a qualitative observation but can be quantified. The following table summarizes the relative rates of cleavage for common silyl ethers under both acidic and basic conditions, illustrating the exceptional stability of TBDMS ethers.

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |

Data compiled from multiple sources.[1][4][5]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection of alcohols as TBDMS ethers and their subsequent deprotection.

Protection of a Primary Alcohol with TBDMS Chloride

This procedure describes the standard method for the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole (B134444).

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

Dissolve the primary alcohol, TBDMS-Cl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine to remove DMF and imidazole.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting TBDMS ether by flash column chromatography.[1]

Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (B91410) (TBAF)

This protocol outlines the most common method for the cleavage of TBDMS ethers using a fluoride source.

Materials:

-

TBDMS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution.

-

Stir the reaction for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[1]

Visualizing the Steric Effects and Reaction Pathways

Diagrams are invaluable tools for understanding the abstract concepts of reaction mechanisms and experimental workflows. The following diagrams, generated using Graphviz, illustrate key aspects of TBDMS ether chemistry.

References

A Comprehensive Technical Guide to the Synthesis and Preparation of Tert-butyldimethylsilyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl) is a sterically hindered organosilicon compound widely employed in organic synthesis as a versatile protecting group for hydroxyl functionalities.[1][2][3][4][5] Its widespread use stems from the stability of the resulting tert-butyldimethylsilyl (TBDMS) ethers under a variety of reaction conditions, coupled with their facile and selective removal.[6][7] TBDMS ethers exhibit significantly greater stability compared to trimethylsilyl (B98337) (TMS) ethers, particularly towards acidic conditions.[6][7] This enhanced stability is a major advantage in multi-step syntheses.[6] This guide provides an in-depth overview of the primary synthetic routes to TBDMSCl, complete with detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways and experimental workflows.

Physicochemical Properties

TBDMSCl is a white, transparent crystalline solid at room temperature.[3][8] It is soluble in most common organic solvents, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[6] However, it is sensitive to moisture and reacts with water to form tert-butyldimethylsilanol (B101206) and hydrochloric acid, necessitating its handling under anhydrous conditions.[6]

| Property | Value | Reference |

| Molecular Formula | C6H15ClSi | [3][9] |

| Molecular Weight | 150.72 g/mol | [3][9] |

| Melting Point | 86-90 °C | [3][8] |

| Boiling Point | 124-126 °C | [3][8] |

| Appearance | White crystalline solid | [3][8] |

Synthetic Methodologies

The synthesis of TBDMSCl predominantly involves the reaction of dimethyldichlorosilane with a nucleophilic tert-butyl source, such as a Grignard reagent or an organolithium compound. An alternative industrial method utilizes the direct reaction of tert-butyl chloride with magnesium and dimethyldichlorosilane.

Method 1: Synthesis via Grignard Reagent

This classic method involves the preparation of tert-butylmagnesium chloride, which then reacts with dimethyldichlorosilane.

Reaction Scheme: (CH₃)₃CCl + Mg → (CH₃)₃CMgCl (CH₃)₃CMgCl + (CH₃)₂SiCl₂ → (CH₃)₃CSi(CH₃)₂Cl + MgCl₂[10]

Experimental Protocol:

-

Preparation of Tert-butylmagnesium chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 10-15 parts by weight of magnesium turnings to a mixed solvent of diethyl ether and cyclohexane (B81311) (volume ratio of approximately 7:3).[10]

-

A solution of 35-55 parts by weight of tert-butyl chloride in the same mixed solvent is added dropwise to initiate the Grignard reaction.[10]

-

Reaction with Dimethyldichlorosilane: A mixed solution of the prepared Grignard reagent and 50-78 parts by weight of dimethyldichlorosilane is then added dropwise to the reaction flask at a controlled temperature of 40-55°C.[8][10]

-

After the addition is complete, the reaction mixture is maintained at this temperature for 2.5-3.5 hours.[8][10]

-

Work-up and Purification: The reaction mixture is cooled to 10-15°C, and a 25-30% solution of hydrochloric acid is added dropwise to quench the reaction and dissolve the magnesium salts.[8][10]

-

The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the crude product is purified by fractional distillation, collecting the fraction boiling at 124-126°C.[8]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 82% (based on dimethyldichlorosilane) | [8][10] |

| Purity | 99.0% | [8][10] |

Method 2: Synthesis via Organolithium Reagent

This method utilizes the reaction of tert-butyllithium (B1211817) with dimethyldichlorosilane.

Reaction Scheme: (CH₃)₃CLi + (CH₃)₂SiCl₂ → (CH₃)₃CSi(CH₃)₂Cl + LiCl

Experimental Protocol:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, a pentane (B18724) solution of dimethyldichlorosilane is cooled to 0°C.[9][11]

-

A pentane solution of tert-butyllithium is added dropwise to the stirred solution while maintaining the temperature at 0°C.[9][11]

-

The reaction mixture is stirred at 0°C for 1.5 hours and then allowed to warm to 25°C, where it is stirred for an additional 48 hours.[9][11]

-

Purification: The reaction mixture is filtered to remove the precipitated lithium chloride. The filtrate is then subjected to fractional distillation, collecting the fraction at 125°C (at 97.5 kPa).[9][11] The product solidifies upon standing.[9][11]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 70% | [9][11] |

| Purity | 99.8% | [9] |

Visualizations

Reaction Pathway: Grignard Synthesis

Caption: Synthesis of TBDMSCl via the Grignard reagent pathway.

Experimental Workflow: General Synthesis and Purification

Caption: General experimental workflow for the synthesis and purification of TBDMSCl.

Applications in Research and Development

The primary application of TBDMSCl is in the protection of alcohols and other hydroxyl-containing functional groups during multi-step organic syntheses.[2][6][7] The resulting TBDMS ethers are robust and can withstand a wide range of reaction conditions. Deprotection is typically achieved under mild conditions using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under mildly acidic conditions.[6] This orthogonal deprotection strategy is crucial in the synthesis of complex molecules, including pharmaceuticals, natural products, and agrochemicals.[1][4][12]

Safety and Handling

TBDMSCl is a flammable solid and is corrosive.[5] It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

The synthesis of tert-butyldimethylsilyl chloride is a well-established and critical process in organic chemistry, enabling the synthesis of a vast array of complex molecules. The choice between the Grignard and organolithium routes may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. zxchem.com [zxchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Tert-Butyldimethylsilyl chloride: Uses and hazard_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. fiveable.me [fiveable.me]

- 8. Page loading... [guidechem.com]

- 9. tert-Butyldimethylsilyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. CN101817842A - Preparation method of tert-butyldimethylsilyl chloride - Google Patents [patents.google.com]

- 11. tert-Butyldimethylsilyl chloride | 18162-48-6 [chemicalbook.com]

- 12. tert-Butyldimethylsilyl chloride: Synthesis, application and metabolism_Chemicalbook [chemicalbook.com]

TBDMSCl as a Silylating Agent for Hydroxyl Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyldimethylsilyl chloride (TBDMSCl or TBSCl) is a cornerstone silylating agent in modern organic synthesis, prized for its ability to selectively protect hydroxyl groups. The resulting tert-butyldimethylsilyl (TBDMS or TBS) ethers offer a robust shield against a wide range of reaction conditions, yet can be cleaved under specific and mild protocols. This technical guide provides an in-depth overview of TBDMSCl's mechanism of action, reaction protocols, selectivity, and applications in complex molecule synthesis, particularly within the realm of drug development. Detailed experimental procedures, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge for successful implementation of this versatile protecting group strategy.

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount.[1] The hydroxyl group, being ubiquitous in natural products and pharmaceutical intermediates, is often a site of unwanted reactivity.[2] The ideal protecting group for an alcohol should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removable without affecting other functionalities within the molecule.[3] tert-Butyldimethylsilyl ethers, formed by the reaction of an alcohol with TBDMSCl, fulfill these criteria exceptionally well, making them one of the most frequently utilized protecting groups for hydroxyls.[3][4]

The utility of TBDMSCl stems from the steric bulk of the tert-butyl group, which imparts significant stability to the resulting silyl (B83357) ether compared to smaller silyl ethers like trimethylsilyl (B98337) (TMS) ethers.[5][6] This steric hindrance also governs the selectivity of the silylation reaction, favoring less sterically encumbered primary alcohols over secondary and tertiary alcohols.[3] This chemoselectivity is a powerful tool in the synthesis of polyfunctional molecules, allowing for the differentiation of multiple hydroxyl groups.[7]

This guide will delve into the core aspects of TBDMSCl chemistry, providing a comprehensive resource for its effective application in research and development.

Mechanism of Silylation

The silylation of a hydroxyl group with TBDMSCl is a nucleophilic substitution reaction at the silicon atom.[3] The reaction is typically facilitated by a base, most commonly imidazole (B134444), in an aprotic polar solvent such as dimethylformamide (DMF).[5] The role of the base is twofold: it can deprotonate the alcohol to form a more nucleophilic alkoxide ion, and it can activate the TBDMSCl by forming a highly reactive silyl-imidazolium intermediate.[3]

The generally accepted mechanism, often referred to as the Corey protocol, proceeds as follows: Imidazole reacts with TBDMSCl to form the N-(tert-butyldimethylsilyl)imidazolium chloride. This intermediate is a much more powerful silylating agent than TBDMSCl itself. The alcohol then attacks the silicon atom of the activated intermediate, leading to the formation of the TBDMS ether, with the release of imidazole and hydrochloric acid, which is neutralized by excess imidazole.

Selectivity

A key advantage of TBDMSCl is its inherent selectivity for primary hydroxyl groups over secondary and tertiary ones.[3] This selectivity is primarily driven by steric hindrance. The bulky tert-butyl group on the silicon atom hinders the approach of the nucleophilic alcohol. Primary alcohols, being the least sterically hindered, can access the silicon center more readily, resulting in a significantly faster reaction rate.[3] By carefully controlling reaction conditions such as temperature and reaction time, it is possible to achieve high levels of selectivity.

| Substrate Type | Relative Rate of Silylation | Typical Conditions for Selectivity |

| Primary Alcohol | Fast | TBDMSCl (1.1 eq), Imidazole (2.2 eq), DMF, 0 °C to RT |

| Secondary Alcohol | Slow | TBDMSCl (1.1 eq), Imidazole (2.2 eq), DMF, RT to 40 °C |

| Tertiary Alcohol | Very Slow | Requires more forcing conditions (e.g., AgOTf, lutidine) |

Table 1: Selectivity of TBDMSCl for Different Hydroxyl Groups.

Experimental Protocols

General Protocol for the Silylation of a Primary Alcohol

This protocol is a widely used and reliable method for the protection of primary alcohols.[3]

Materials:

-

Alcohol substrate (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)

-

Imidazole (2.5 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate in anhydrous DMF (typically at a concentration of 0.1-0.5 M).

-

Add imidazole to the solution and stir until it is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add TBDMSCl portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for the Deprotection of a TBDMS Ether

The most common method for the cleavage of TBDMS ethers is treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).[5]

Materials:

-

TBDMS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution at room temperature.

-

Stir the reaction for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the deprotected alcohol.

Stability and Orthogonal Deprotection

TBDMS ethers exhibit a high degree of stability towards a wide range of reagents and reaction conditions, including many oxidizing and reducing agents, organometallic reagents, and non-acidic aqueous conditions.[3] This stability allows for extensive chemical manipulation of other parts of the molecule while the hydroxyl group remains protected.

The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. The relative stability towards acidic hydrolysis is approximately: TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000).[6] This differential stability allows for orthogonal deprotection strategies, where a less stable silyl ether can be cleaved in the presence of a more stable one. For example, a TMS ether can be readily cleaved under mild acidic conditions while a TBDMS ether remains intact.[6]

| Deprotection Reagent | Conditions | Cleaved Silyl Ethers | Intact Silyl Ethers |

| K₂CO₃, MeOH | Mildly basic | TMS | TBDMS, TBDPS |

| Acetic Acid, THF/H₂O | Mildly acidic | TMS, TES | TBDMS, TIPS, TBDPS |

| TBAF, THF | Fluoride source | TMS, TES, TBDMS, TBDPS | - |

| HF-Pyridine | Acidic fluoride | TMS, TES, TBDMS | TBDPS |

| Formic Acid (5-20%) | Mildly acidic | Primary TBDMS | Secondary TBDMS |

Table 2: Reagents for Selective Deprotection of Silyl Ethers.

Applications in Drug Development

The selective protection of hydroxyl groups is a critical aspect of the synthesis of complex active pharmaceutical ingredients (APIs). TBDMSCl is extensively used in the synthesis of a wide array of therapeutic agents, including prostaglandins, antibiotics, and antiviral agents.[3][8] Its ability to differentiate between primary and secondary alcohols is often exploited in the synthesis of complex natural products and their analogs, which are a rich source of new drug candidates.[9]

For instance, in the synthesis of nucleoside analogs used in antiviral therapies, the selective protection of the primary 5'-hydroxyl group of a ribonucleoside in the presence of the secondary 2'- and 3'-hydroxyl groups is a common and crucial step. This allows for further chemical modifications at the secondary positions before the final deprotection of the 5'-hydroxyl group.

Conclusion

tert-Butyldimethylsilyl chloride is a versatile and reliable reagent for the protection of hydroxyl groups. The resulting TBDMS ethers offer an excellent balance of stability and ease of cleavage. The high degree of selectivity for primary alcohols, coupled with the well-established and robust protocols for both protection and deprotection, has solidified the position of TBDMSCl as an indispensable tool in the arsenal (B13267) of the synthetic organic chemist. Its widespread application in the synthesis of complex molecules, particularly in the field of drug discovery and development, underscores its importance in advancing chemical science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Regioselective silylation of N-phthaloylchitosan with TBDMS and TBDPS groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. nbinno.com [nbinno.com]

The Enduring Workhorse of Protection Chemistry: An In-depth Technical Guide to the Reactivity of Tert-butyldimethylsilyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is a cornerstone of success. Among the myriad of protecting groups available, the tert-butyldimethylsilyl (TBDMS) group, introduced via its chloride precursor (TBDMSCl), has established itself as an indispensable tool for the synthetic chemist. Its widespread adoption in academia and industry, particularly in the synthesis of complex molecules and active pharmaceutical ingredients, stems from a unique combination of stability, selective reactivity, and reliable cleavage methods. This technical guide provides a comprehensive exploration of the reactivity of tert-butyldimethylsilyl chloride, offering quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties of Tert-butyldimethylsilyl Chloride

A thorough understanding of the physical and chemical properties of TBDMSCl is fundamental to its safe and effective handling in the laboratory.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₅ClSi | [1] |

| Molecular Weight | 150.72 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 86-89 °C | [1] |

| Boiling Point | 125 °C | [1] |

| Density | 0.87 g/mL at 20 °C | [1] |

| Solubility | Soluble in many organic solvents (e.g., THF, CH₂Cl₂, DMF) | [1] |

| Reactivity with Water | Reacts with water and alcohols | [1] |

| Storage | Store under inert gas (N₂ or Ar) at 2-8°C | [2] |

Core Reactivity: The Silylation of Alcohols

The primary application of TBDMSCl is the protection of hydroxyl groups as TBDMS ethers. This transformation is a nucleophilic substitution reaction at the silicon atom.[3] The reaction is typically carried out in the presence of a base, such as imidazole (B134444), in an aprotic solvent like N,N-dimethylformamide (DMF).[4]

The Silylation Workflow

The general workflow for the protection of an alcohol with TBDMSCl followed by its deprotection is a fundamental sequence in multi-step synthesis.

Reaction Mechanism

The silylation of an alcohol with TBDMSCl in the presence of imidazole is believed to proceed through the formation of a highly reactive silyl-imidazolium intermediate. This intermediate is then attacked by the alcohol to form the TBDMS ether.

Factors Influencing Reactivity

Steric Hindrance: The most significant factor governing the reactivity of TBDMSCl is the steric bulk of the tert-butyl group. This steric hindrance leads to a pronounced selectivity for the silylation of less sterically hindered alcohols. The general order of reactivity is:

Primary Alcohols > Secondary Alcohols >> Tertiary Alcohols [5]

Catalysts and Additives:

-

Imidazole: Commonly used as a base to activate the alcohol and neutralize the HCl byproduct.[4]

-

4-(Dimethylamino)pyridine (DMAP): Can be used as a more potent catalyst, particularly for hindered alcohols.

-

Iodine: The addition of catalytic amounts of iodine with N-methylimidazole has been shown to significantly accelerate the silylation of primary, secondary, and even tertiary alcohols.[4]

-

Lewis Acids: In some cases, Lewis acids can be employed to catalyze the silylation of sterically hindered alcohols.

Quantitative Data on Silylation and Deprotection

The following tables summarize representative quantitative data for the silylation of various alcohols with TBDMSCl and the subsequent deprotection of the resulting TBDMS ethers.

Table 1: Silylation of Alcohols with TBDMSCl

| Substrate | Conditions | Yield (%) | Reference(s) |

| Primary Alcohol (generic) | 1.2 eq. TBDMSCl, 2.5 eq. Imidazole, DMF, rt, 2-12 h | >90 | [6] |

| Secondary Alcohol (generic) | 1.2 eq. TBDMSCl, 2.5 eq. Imidazole, DMF, rt, 12-24 h | Variable, generally lower than primary | [7] |

| 1,4-Butanediol (mono-silylation) | 1.1 eq. TBDMSCl, 2.2 eq. Imidazole, DMF, 0°C to rt | ~85 | [6] |

| Catechol (di-silylation) | Excess TBDMSCl, Imidazole, DMF | High | [8] |

Table 2: Deprotection of TBDMS Ethers

| Substrate | Conditions | Yield (%) | Reference(s) |

| Primary TBDMS Ether | 1.1 eq. TBAF, THF, rt, 1 h | >98 | [6] |

| Secondary TBDMS Ether | 1.1 eq. TBAF, THF, rt, 1-4 h | High | [7] |

| Primary TBDMS Ether | Acetic Acid/H₂O/THF (3:1:1), rt, 8-12 h | >90 | [4] |

| Primary TBDMS Ether | 10 mol% Acetyl Chloride, MeOH, rt, 0.5-2 h | High | [1] |

| Primary TBDMS Ether | Oxone, 50% aq. MeOH, rt, 2.5-3 h | High (Selective for primary over secondary) | [1] |

Table 3: Relative Stability of Silyl Ethers to Hydrolysis

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis | Reference(s) |

| TMS | 1 | 1 | [9] |

| TES | 64 | 10-100 | [9] |

| TBDMS | 20,000 | ~20,000 | [9] |

| TIPS | 700,000 | 100,000 | [9] |

| TBDPS | 5,000,000 | ~20,000 | [9] |

Reactivity with Other Functional Groups

While primarily used for alcohols, TBDMSCl can also react with other nucleophilic functional groups such as amines and thiols.

Amines

Primary and secondary amines can be silylated with TBDMSCl to form N-silylamines. The reactivity of amines towards TBDMSCl is generally high, often comparable to or greater than that of primary alcohols due to the higher nucleophilicity of nitrogen. However, the resulting N-Si bond is more labile than the O-Si bond, particularly towards hydrolysis.

Thiols

Thiols are also readily silylated by TBDMSCl to form thioethers. Thiols are generally more nucleophilic than the corresponding alcohols, suggesting a faster reaction rate with TBDMSCl under similar conditions.

A direct quantitative comparison of the reactivity of TBDMSCl with alcohols, amines, and thiols is not extensively documented in a single study. However, based on general principles of nucleophilicity, the expected order of reactivity is:

Thiols > Amines > Alcohols

Experimental Protocols

The following are detailed, representative protocols for the silylation of a primary alcohol and the deprotection of a TBDMS ether.

Protocol 1: Selective Silylation of a Primary Alcohol

Objective: To selectively protect a primary hydroxyl group in a diol containing both primary and secondary alcohols.

Materials:

-

Diol (e.g., 1,2-propanediol) (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the diol in anhydrous DMF, add imidazole and stir at room temperature under an inert atmosphere until all the imidazole has dissolved.

-

Add TBDMSCl portion-wise to the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the mono-silylated primary alcohol.

Protocol 2: Deprotection of a TBDMS Ether using TBAF

Objective: To cleave a TBDMS ether to regenerate the corresponding alcohol.

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (B91410) (TBAF) solution (1.0 M in THF, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF.

-

Add the TBAF solution dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. Deprotection is usually complete within 1-2 hours.

-

Quench the reaction with water.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting alcohol by silica gel column chromatography if necessary.

Conclusion

Tert-butyldimethylsilyl chloride remains a cornerstone of modern organic synthesis due to its predictable reactivity, the robust nature of the resulting TBDMS ethers, and the well-established protocols for their selective removal. The steric hindrance imparted by the tert-butyl group provides a powerful tool for the chemoselective protection of primary alcohols, a strategy that is frequently exploited in the synthesis of complex natural products and pharmaceuticals. A thorough understanding of the factors influencing its reactivity, as detailed in this guide, enables researchers to strategically employ TBDMSCl to navigate challenging synthetic pathways and achieve their molecular targets with efficiency and precision.

References

The Unsung Hero of Synthesis: A Technical Guide to the TBDMS Protecting Group

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Advantages of Employing the tert-Butyldimethylsilyl (TBDMS) Protecting Group in Multi-Step Synthesis.

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. Among the vast arsenal (B13267) available to chemists, the tert-butyldimethylsilyl (TBDMS or TBS) group has emerged as a particularly versatile and robust tool for the protection of hydroxyl functionalities. Its widespread adoption in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients (APIs), is a testament to its reliability and broad utility. This technical guide provides a comprehensive overview of the key advantages of the TBDMS protecting group, supported by quantitative data, detailed experimental protocols, and logical diagrams to aid in synthetic planning and execution.

The TBDMS Advantage: A Balance of Stability and Selective Lability

The primary advantage of the TBDMS group lies in its pronounced stability compared to less sterically hindered silyl (B83357) ethers, such as the trimethylsilyl (B98337) (TMS) group. This enhanced stability is a direct consequence of the steric bulk imparted by the tert-butyl group, which effectively shields the silicon-oxygen bond from nucleophilic attack and hydrolysis under a wide range of reaction conditions.[1] This robustness allows for the execution of numerous synthetic transformations on other parts of the molecule without premature cleavage of the protecting group.

Despite its stability, the TBDMS group can be readily and selectively removed under mild conditions, most commonly with fluoride (B91410) ion sources or under specific acidic conditions. This tunable lability is crucial for the successful orchestration of complex synthetic sequences, enabling the deprotection of the hydroxyl group at the desired stage without affecting other sensitive functionalities.

Quantitative Comparison of Silyl Ether Stability

The stability of various silyl ethers towards hydrolysis is a critical factor in the selection of an appropriate protecting group. The following tables summarize the relative rates of cleavage for common silyl ethers under both acidic and basic conditions, highlighting the superior stability of the TBDMS group over less hindered analogues.

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Common Silyl Ethers

| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis (vs. TMS = 1) |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBDMS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

Data compiled from multiple sources.[1][2][3]

Table 2: Relative Rates of Base-Catalyzed Hydrolysis of Common Silyl Ethers

| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis (vs. TMS = 1) |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 10-100 |

| tert-Butyldimethylsilyl | TBDMS | ~20,000 |